2-[[[(6S)-2,6-Diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid 2-[[[(6S)-2,6-Diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 121264-06-0
VCID: VC0049178
InChI: InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1
SMILES: CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N
Molecular Formula: C39H49N9O12
Molecular Weight: 835.9 g/mol

2-[[[(6S)-2,6-Diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid

CAS No.: 121264-06-0

Main Products

VCID: VC0049178

Molecular Formula: C39H49N9O12

Molecular Weight: 835.9 g/mol

2-[[[(6S)-2,6-Diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid - 121264-06-0

CAS No. 121264-06-0
Product Name 2-[[[(6S)-2,6-Diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid
Molecular Formula C39H49N9O12
Molecular Weight 835.9 g/mol
IUPAC Name 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1
Standard InChIKey UPVIDDRLFOAKCB-GONQTVQMSA-N
Isomeric SMILES C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N
SMILES CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N
Canonical SMILES CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N
Synonyms pacidamycin 2
PubChem Compound 3035919
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator